![molecular formula C25H20F3N3O4S B2627875 Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-47-8](/img/structure/B2627875.png)
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H20F3N3O4S and its molecular weight is 515.51. The purity is usually 95%.
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Biological Activity
Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a trifluoromethyl group and a thieno[3,4-d]pyridazine moiety, suggests various biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound were not detailed in the available literature, similar compounds have been synthesized through methods such as cyclization and functional group modifications .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. Ethyl 4-oxo derivatives have been shown to inhibit cancer cell proliferation in various models. For instance, related compounds have demonstrated efficacy against melanoma and breast cancer by inducing apoptosis in cancer cells . The presence of the trifluoromethyl group is believed to enhance the binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
The biological activity of related thieno[3,4-d]pyridazine derivatives has also been evaluated for antimicrobial properties. Some studies suggest that these compounds exhibit selective antibacterial activity against Gram-positive bacteria. For example, derivatives with similar functional groups have shown minimum inhibitory concentrations (MIC) that surpass those of standard antibiotics like streptomycin .
Enzyme Inhibition
Ethyl 4-oxo derivatives have been investigated for their potential as enzyme inhibitors. Specifically, compounds related to this compound have been identified as inhibitors of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . The trifluoromethyl group enhances interaction with the enzyme's active site, leading to increased potency.
Study on Anticancer Activity
In a study involving a series of thieno[3,4-d]pyridazine derivatives, researchers found that modifications at the 5-position significantly influenced anticancer activity. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties .
Antimicrobial Testing
A separate investigation assessed the antimicrobial efficacy of structurally similar compounds against various bacterial strains. The results highlighted that certain derivatives displayed promising activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .
Research Findings Summary
The following table summarizes key findings related to the biological activities of Ethyl 4-oxo derivatives:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
- Case Study : A study demonstrated that derivatives of thienopyridazine compounds showed promising results against breast cancer cell lines by disrupting their metabolic pathways and inhibiting tumor growth .
Anti-inflammatory Properties
Ethyl 4-oxo compounds have been noted for their anti-inflammatory effects. The thienopyridazine framework may play a role in modulating inflammatory responses.
- Research Findings : In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Future Directions in Research
Continued research into Ethyl 4-oxo compounds is warranted due to their diverse biological activities:
- Novel Derivatives : Exploring variations in substituents could yield compounds with enhanced efficacy or reduced side effects.
- Clinical Trials : Further investigation through preclinical and clinical trials will be essential to establish safety profiles and therapeutic potential.
Properties
IUPAC Name |
ethyl 4-oxo-5-(3-phenylpropanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O4S/c1-2-35-24(34)21-18-14-36-22(29-19(32)13-8-15-6-4-3-5-7-15)20(18)23(33)31(30-21)17-11-9-16(10-12-17)25(26,27)28/h3-7,9-12,14H,2,8,13H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVZIZQXBYOMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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